molecular formula C17H12FNO B501467 N-(4-fluorophenyl)naphthalene-2-carboxamide CAS No. 300402-71-5

N-(4-fluorophenyl)naphthalene-2-carboxamide

Cat. No.: B501467
CAS No.: 300402-71-5
M. Wt: 265.28g/mol
InChI Key: AZJHJQPKYMVIPC-UHFFFAOYSA-N
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Description

It belongs to the naphthalene family and is characterized by the presence of a fluorophenyl group attached to the naphthalene ring via a carboxamide linkage. This compound is known for its unique chemical properties and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(4-fluorophenyl)naphthalene-2-carboxamide can be synthesized through several methods. One common approach involves the reaction of 4-fluoroaniline with naphthalene-2-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: N-(4-fluorophenyl)naphthalene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

N-(4-fluorophenyl)naphthalene-2-carboxamide has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial agent, with activity against methicillin-resistant Staphylococcus aureus and Mycobacterium tuberculosis.

    Medicine: Research indicates its potential use in developing new therapeutic agents for treating bacterial infections.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

N-(4-fluorophenyl)naphthalene-2-carboxamide can be compared with other similar compounds such as:

  • N-(3,5-bis(trifluoromethyl)phenyl)naphthalene-2-carboxamide
  • N-(2-chloro-5-(trifluoromethyl)phenyl)naphthalene-2-carboxamide
  • N-(4-bromo-3-(trifluoromethyl)phenyl)naphthalene-2-carboxamide

Uniqueness:

  • Fluorine Substitution: The presence of a fluorine atom in the phenyl ring enhances the compound’s lipophilicity and biological activity.
  • Antimicrobial Activity: It exhibits significant activity against methicillin-resistant Staphylococcus aureus and Mycobacterium tuberculosis, making it a promising candidate for antimicrobial drug development .

Comparison with Similar Compounds

  • N-(3,5-bis(trifluoromethyl)phenyl)naphthalene-2-carboxamide: Known for its high lipophilicity and antimicrobial activity.
  • N-(2-chloro-5-(trifluoromethyl)phenyl)naphthalene-2-carboxamide: Exhibits similar antimicrobial properties but with different substitution patterns.
  • N-(4-bromo-3-(trifluoromethyl)phenyl)naphthalene-2-carboxamide: Shows comparable activity against Mycobacterium tuberculosis .

Properties

IUPAC Name

N-(4-fluorophenyl)naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNO/c18-15-7-9-16(10-8-15)19-17(20)14-6-5-12-3-1-2-4-13(12)11-14/h1-11H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJHJQPKYMVIPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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